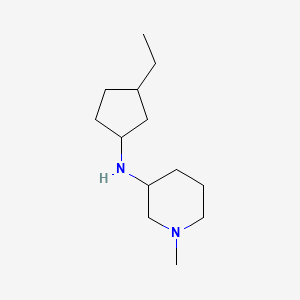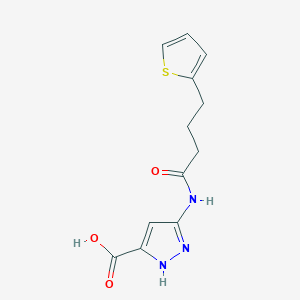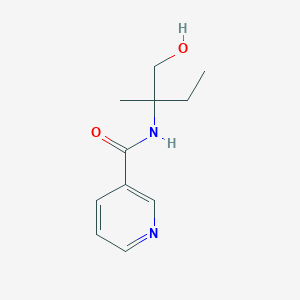![molecular formula C6H10N4O B7594981 N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7594981.png)
N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as ETA and is a derivative of triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms. ETA has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
作用機序
The mechanism of action of N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide is not fully understood. However, it has been suggested that ETA may act as a chelating agent for metal ions, which can lead to the inhibition of enzymes and other biological processes. ETA has also been shown to have antioxidant properties, which may contribute to its potential as a neuroprotective agent.
Biochemical and Physiological Effects:
ETA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ETA has antimicrobial and antifungal properties against various microorganisms such as Candida albicans, Escherichia coli, and Staphylococcus aureus. ETA has also been shown to have anticancer properties against various cancer cell lines such as breast cancer, prostate cancer, and lung cancer. In addition, ETA has been shown to have neuroprotective properties, which may be attributed to its antioxidant activity.
実験室実験の利点と制限
ETA has several advantages and limitations for lab experiments. One advantage is that ETA is relatively easy to synthesize and purify, which makes it readily available for research purposes. ETA is also stable under normal laboratory conditions, which makes it suitable for long-term storage. However, one limitation is that ETA has low solubility in water, which can make it difficult to work with in aqueous solutions. ETA also has limited stability in acidic or basic conditions, which can affect its biological activity.
将来の方向性
There are several future directions for research on N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide. One direction is to investigate its potential as a metalloprotein inhibitor for enzymes such as acetylcholinesterase and butyrylcholinesterase. Another direction is to study its potential as a neuroprotective agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. ETA can also be studied for its potential as a corrosion inhibitor for metals used in various industries. Finally, ETA can be further investigated for its potential as an antimicrobial and antifungal agent against various microorganisms.
合成法
The synthesis of N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide has been described in various research papers. One of the methods involves the reaction of 1H-1,2,4-triazole-5-carbaldehyde with ethyl acetate in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide, which can be purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
ETA has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, ETA has been investigated for its antimicrobial, antifungal, and anticancer properties. ETA has also been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. In biochemistry, ETA has been used as a ligand for metal ions such as copper and zinc, which can be used in metalloprotein studies. In materials science, ETA has been investigated for its potential as a corrosion inhibitor for metals such as copper, steel, and aluminum.
特性
IUPAC Name |
N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-5(11)7-3-2-6-8-4-9-10-6/h4H,2-3H2,1H3,(H,7,11)(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGCGIMJYQSRDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridine-2-carboxamide](/img/structure/B7594923.png)
![4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594940.png)
![5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594941.png)

![1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid](/img/structure/B7594955.png)

![2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7594969.png)
![5-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7594974.png)
![2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid](/img/structure/B7594979.png)
![2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid](/img/structure/B7594989.png)
![cyclopropyl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7594992.png)
![3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol](/img/structure/B7595000.png)